6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The structure of this compound includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methyl group at the 2nd position, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions include:
Microwave Irradiation: Fast and clean synthesis.
Condensation Reaction: Involves α-bromocarbonyl compounds and 2-aminopyridine derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems and microreactor-based synthesis, which allow for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound
Comparison with Similar Compounds
- 8-Chloro-2-ethylimidazo[1,2-A]pyrazine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Comparison: 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-3-7-9-11-6(2)4-13(9)5-8(10)12-7/h4-5H,3H2,1-2H3 |
InChI Key |
UMRSCAVJDOPCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN2C1=NC(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.